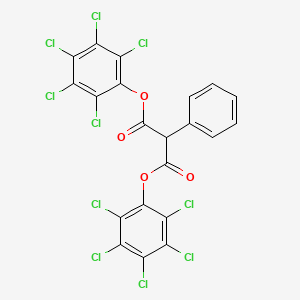
Bis(pentachlorophenyl) phenylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentachlorophenyl) phenylpropanedioate is a chemical compound known for its unique structure and properties. It is a derivative of pentachlorophenol, which is an organochlorine compound widely used as a pesticide and disinfectant. The compound’s structure includes two pentachlorophenyl groups and a phenylpropanedioate moiety, making it a complex molecule with significant chemical and industrial relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl) phenylpropanedioate typically involves the reaction of pentachlorophenol with phenylpropanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentachlorophenol and phenylpropanedioic acid, are mixed in large reactors with appropriate catalysts. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or recrystallization techniques to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentachlorophenyl) phenylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The pentachlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and substituted derivatives of this compound, which have different chemical and physical properties.
Applications De Recherche Scientifique
Bis(pentachlorophenyl) phenylpropanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of organochlorine compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and disinfectants.
Mécanisme D'action
The mechanism of action of bis(pentachlorophenyl) phenylpropanedioate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups can interact with cellular membranes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can disrupt cellular processes by interfering with enzyme activities and membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A widely used pesticide and disinfectant with similar chemical properties.
Bis(pentachlorophenyl) oxalate: Another derivative of pentachlorophenol with different structural features and applications.
Uniqueness
Bis(pentachlorophenyl) phenylpropanedioate is unique due to its specific structure, which includes both pentachlorophenyl and phenylpropanedioate moieties. This unique combination of functional groups gives the compound distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
59530-33-5 |
|---|---|
Formule moléculaire |
C21H6Cl10O4 |
Poids moléculaire |
676.8 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentachlorophenyl) 2-phenylpropanedioate |
InChI |
InChI=1S/C21H6Cl10O4/c22-8-10(24)14(28)18(15(29)11(8)25)34-20(32)7(6-4-2-1-3-5-6)21(33)35-19-16(30)12(26)9(23)13(27)17(19)31/h1-5,7H |
Clé InChI |
QVCWEBHDFJVROK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


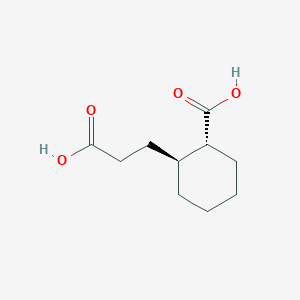
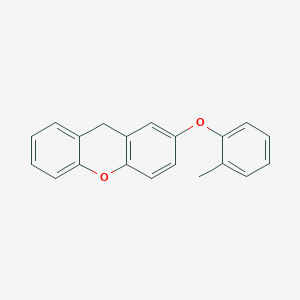
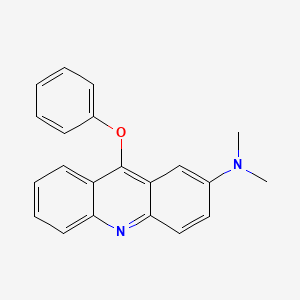
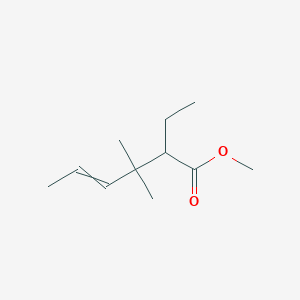
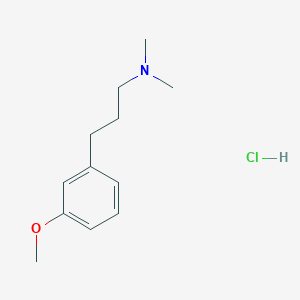
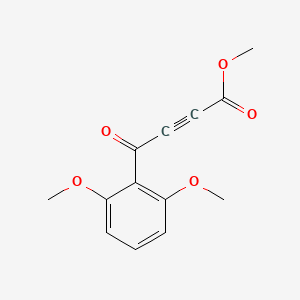
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)
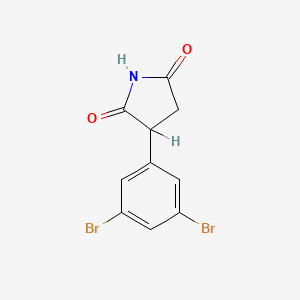



![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)
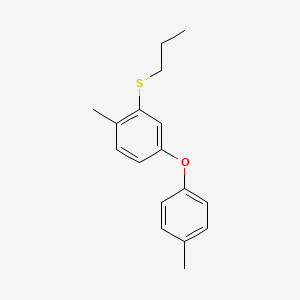
![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
